N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the dimethylamino groups would make the compound a base, and the benzamide group would give the compound amide characteristics.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The amide group could undergo hydrolysis to form a carboxylic acid and an amine. The dimethylamino groups could potentially be quaternized with a suitable alkyl halide .Scientific Research Applications
Synthetic Chemistry and Utility
One study discusses the chemistry and synthetic utility of related dimethylamino compounds, highlighting their reactions with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These compounds serve as temporary protecting groups for vicinal diols and can be used for selective acetylation and benzoylation, demonstrating significant synthetic versatility (Hanessian & Moralioglu, 1972).
Fluorescence and Molecular Probes
Another area of research involves the development of fluorescent molecular probes. A study detailed the synthesis and spectral properties of fluorescent solvatochromic dyes incorporating a dimethylamino group, indicating their potential as sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Biological and Pharmacological Activities
Research into the biological and pharmacological activities of related compounds includes studies on derivatives for their antiulcer activities, indicating the potential of certain acyl derivatives in preventing gastric ulceration (Hosokami et al., 1992). Furthermore, novel benzamide derivatives have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities, with some compounds showing promising results as new types of gastrointestinal agents (Sakaguchi et al., 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-23(2)16-9-7-15(8-10-16)19(24(3)4)14-22-21(25)18-12-11-17(26-5)13-20(18)27-6/h7-13,19H,14H2,1-6H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKCGBAXNSFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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